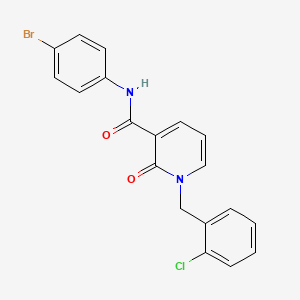

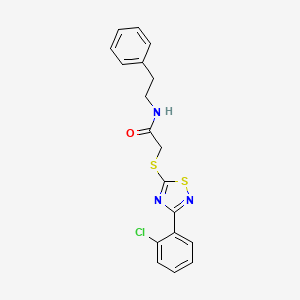

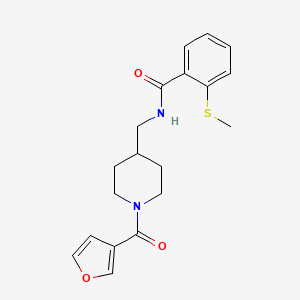

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide is a chemical entity that features a thiadiazole ring, a common structural motif in medicinal chemistry due to its diverse biological activities. The presence of a 2-chlorophenyl group suggests potential for interaction with various biological targets, while the acetamide moiety could confer additional pharmacokinetic properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods, including microwave irradiation. For instance, 2-(5-(2-chlorophenyl)-2-furoylamido)-5-aryloxymethyl-1,3,4-thiadiazoles are synthesized using microwave irradiation, which suggests that similar methods could potentially be applied to the synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide . This method is advantageous due to its efficiency and reduced reaction times.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often characterized by spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography . For example, the chlorophenyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole was analyzed and confirmed by these techniques, indicating that a similar approach would be suitable for analyzing the structure of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide .

Chemical Reactions Analysis

Thiadiazole compounds can participate in various chemical reactions, often influenced by substituents on the thiadiazole ring. The presence of a chlorophenyl group can lead to reactions such as nucleophilic aromatic substitution, while the acetamide group could be involved in hydrolysis or condensation reactions. The specific reactivity of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide would need to be studied in detail.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's lipophilicity and electronic properties. The crystal structure analysis of related compounds shows that intramolecular hydrogen bonding and π-π stacking interactions can significantly influence the solid-state packing and, consequently, the melting point and solubility . These analyses are crucial for understanding the behavior of the compound in different environments and can guide its application in various fields, including drug design.

Wissenschaftliche Forschungsanwendungen

Quantum Chemical and Molecular Dynamics Simulation Studies

The inhibition performances of certain thiazole and thiadiazole derivatives, including ones structurally related to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide, against corrosion of iron were predicted using density functional theory (DFT) calculations and molecular dynamics simulations. This study highlights the potential application of these compounds in protecting metal surfaces from corrosion, showing good agreement between theoretical data and experimental results (Kaya et al., 2016).

Structural and Electronic Properties Analysis

Research on the crystal and molecular structure of a compound closely related to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide revealed insights into its structural geometry, electronic properties, and potential applications as nonlinear optical (NLO) material. This study underscores the significance of detailed structural and electronic characterization for designing new chemical entities with specific applications (Kerru et al., 2019).

Corrosion Inhibition of Mild Steel

An investigation on new 2,5-disubstituted 1,3,4-thiadiazoles, including compounds similar to the one of interest, demonstrated their effectiveness as corrosion inhibitors of mild steel in a 1 M HCl solution. This study utilized AC impedance technique, correlating experimental inhibition efficiencies with quantum chemical parameters, and provided insights into the potential industrial applications of these compounds in protecting steel surfaces (Bentiss et al., 2007).

Antibacterial Activity Studies

The synthesis and evaluation of various thiadiazoles and thiazoles, which share a core structure with 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide, for their antibacterial activity against gram-positive and gram-negative bacteria illustrate the pharmaceutical potential of these compounds. QSAR studies of these compounds highlight the influence of structural and physicochemical parameters on their biological activity (Desai et al., 2008).

Eigenschaften

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c19-15-9-5-4-8-14(15)17-21-18(25-22-17)24-12-16(23)20-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFMSDSESYXBLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-Chloro-4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3010665.png)

![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)

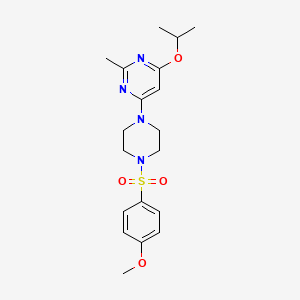

![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3010676.png)